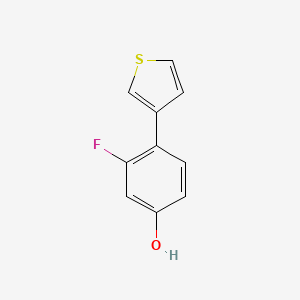

3-Fluoro-4-(thiophen-3-YL)phenol

Beschreibung

3-Fluoro-4-(thiophen-3-YL)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with a fluorine atom at the 3-position and a thiophen-3-yl group at the 4-position. This structural arrangement confers unique electronic and steric properties, making it valuable in materials science and medicinal chemistry. The fluorine atom enhances electronegativity and metabolic stability, while the thiophene ring contributes to π-conjugation, enabling applications in organic electronics and as a precursor for bioactive molecules .

Synthetic routes for analogous compounds often involve nucleophilic aromatic substitution or coupling reactions. For example, thiophene-containing phenols are synthesized via acid-catalyzed esterification or electrochemical polymerization, as seen in related systems like thiophen-3-yl acetic acid derivatives .

Eigenschaften

IUPAC Name |

3-fluoro-4-thiophen-3-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FOS/c11-10-5-8(12)1-2-9(10)7-3-4-13-6-7/h1-6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERMPBHNLYVPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00684081 | |

| Record name | 3-Fluoro-4-(thiophen-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261959-58-3 | |

| Record name | Phenol, 3-fluoro-4-(3-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261959-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(thiophen-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(thiophen-3-yl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative of thiophene and a halogenated phenol derivative. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods would be tailored to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-(thiophen-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the fluorine atom or modify the thiophene ring.

Substitution: The fluorine atom or the hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(thiophen-3-yl)phenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(thiophen-3-yl)phenol depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its stability and electronic properties. The exact molecular targets and pathways involved would vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

3-Fluoro-4-(3,4,5-trifluorophenyl)phenol

- Structure : Fluorine at position 3; 3,4,5-trifluorophenyl at position 3.

- Properties : Increased electron-withdrawing effects due to trifluorophenyl substitution enhance thermal stability and dielectric constants (e.g., used in ferroelectric nematic fluids) .

- Applications : High-κ dielectrics in electronic materials.

(E)-3-Fluoro-4-((4-nitrophenyl)diazenyl)phenol (E2)

- Structure : Diazenyl (-N=N-) group linked to a nitro-substituted phenyl ring.

- Properties : The nitro group introduces strong electron-withdrawing effects, shifting absorption spectra and enabling applications in optoelectronics. NMR data (¹³C: δ 155.85, 154.49) confirm conjugation disruption compared to thiophene analogs .

- Applications: Dye-sensitized solar cells or nonlinear optical materials.

3-Fluoro-4-(methylsulfinyl)phenol

- Structure : Methylsulfinyl (-SOCH₃) group at position 4.

- Properties : Sulfinyl groups increase polarity and solubility in polar solvents. The compound (CAS 859538-50-4) has a molecular weight of 190.195 g/mol and is used in sulfonation reactions .

Research Findings and Key Data

- Dielectric Properties: Fluorinated phenylphenols like 3-Fluoro-4-(3,4,5-trifluorophenyl)phenol exhibit dielectric constants >20, critical for capacitors and insulators .

- Synthetic Yields : Thiophene-containing analogs achieve yields >85% via optimized coupling reactions, as demonstrated in triazole-thione synthesis .

- Thermodynamic Stability: Density functional theory (DFT) studies using B3LYP functionals show that fluorine substitution reduces HOMO-LUMO gaps by 0.5–1.0 eV compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.